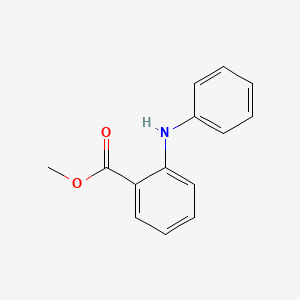

2-苯胺基苯甲酸甲酯

描述

2-Anilinobenzoic acid methyl ester, also known as methyl 2-anilinobenzoate, is a compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2-Anilinobenzoic acid methyl ester ligands can be achieved through the amination of methyl 2-bromobenzoate in the presence of Pd(dba)2/dppf and Cs2CO3 .Molecular Structure Analysis

The InChI code for 2-Anilinobenzoic acid methyl ester is1S/C14H13NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

2-Anilinobenzoic acid methyl ester is a solid or semi-solid substance that can range in color from colorless to light yellow to yellow .科学研究应用

聚合和共聚合:含有苯胺基苯甲酸甲酯配体的中性镍配合物已用于乙烯聚合和与极性单体的共聚合。这产生了具有合理极性单体含量的酯官能化半结晶聚乙烯,这对于开发新型聚合物材料具有重要意义 (Cheng et al., 2018)。

感光级偶氮颜料的合成:衍生自 2-羟基-11H-苯并(a)咔唑-3-羧酸的酰胺偶联剂(涉及将酸转化为其苯酯然后转化为酰胺的过程)已用于合成感光级(IR 敏感)偶氮颜料。该工艺展示了苯胺基苯甲酸甲酯衍生物在生产高纯度颜料中的作用 (Law et al., 1993)。

聚合材料的磷系阻燃剂:没食子酸和 3,5-二羟基苯甲酸的衍生物,包括酰胺和甲酯形式,已转化为在环氧树脂中显示出良好阻燃性的磷酸酯。该应用展示了苯胺基苯甲酸甲酯衍生物在增强聚合材料安全特性中的效用 (Howell et al., 2018)。

药物研究中的抗血管生成活性:通过某些酸甲酯的仿生氧化二聚化获得的合成二氢苯并呋喃木脂素显示出显着的抗血管生成活性。这突出了苯胺基苯甲酸甲酯衍生物在开发新药中的潜力 (Apers et al., 2002)。

癌症治疗:新型取代的 2-(苯基)-3H-苯并(d)咪唑-5-羧酸及其甲酯已针对其对乳腺癌细胞系的抗增殖作用进行了检查。这证明了苯胺基苯甲酸甲酯衍生物在癌症治疗中的潜在应用 (Karthikeyan et al., 2017)。

作用机制

安全和危害

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .

未来方向

属性

IUPAC Name |

methyl 2-anilinobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDHBYXHXZCAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957117 | |

| Record name | Methyl 2-anilinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35708-19-1 | |

| Record name | Methyl 2-anilinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2951813.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2951821.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2951829.png)

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2951834.png)